molecular formula C24H24N2O5 B12611088 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-

Cat. No.: B12611088
M. Wt: 420.5 g/mol
InChI Key: UOZLMUGLEWVIBH-DEOSSOPVSA-N
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Description

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a spirocyclic framework and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these structural elements makes it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the spirocyclic core, followed by the introduction of the Fmoc protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc group, which can be replaced by other nucleophiles under basic conditions.

    Hydrolysis: The Fmoc group can be removed by treatment with piperidine, yielding the free amine

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- involves its interaction with specific molecular targets. The Fmoc group allows for selective modification of the compound, enabling it to bind to target proteins or enzymes. This binding can result in the inhibition or activation of the target, depending on the nature of the interaction. The spirocyclic core provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- can be compared with other similar compounds, such as:

The uniqueness of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- lies in its combination of the spirocyclic core and the Fmoc protecting group, which provides both structural stability and versatility in chemical modifications.

Biological Activity

1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)- is a complex organic compound characterized by a spirocyclic structure that includes two nitrogen atoms in a diazaspiro framework. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications.

Chemical Structure and Properties

The compound's unique structural features contribute to its reactivity and biological interactions. The presence of the acetic acid moiety and the fluorenylmethoxycarbonyl group enhances its chemical properties, making it a suitable candidate for various biological assays.

Property Value
Molecular Weight343.44 g/mol
Chemical FormulaC₁₈H₁₈N₂O₃
StructureSpirocyclic with diaza

The primary mechanism of action for 1,7-Diazaspiro[4.4]nonane derivatives involves interaction with specific biological targets, particularly sigma receptors (SRs). Upon activation, these receptors modulate various signaling pathways that can influence cellular functions including apoptosis, proliferation, and differentiation .

Target Interactions

  • Sigma Receptors : The compound acts as a ligand for sigma receptors, which are implicated in numerous physiological processes.
  • Enzyme Modulation : It has been shown to inhibit osteoclast activity, which is crucial for bone resorption and related conditions such as osteoporosis .

Biological Activity and Research Findings

Research has indicated that structural modifications of 1,7-Diazaspiro[4.4]nonane can significantly affect its biological activity. For instance, derivatives have been evaluated for their efficacy against osteoclasts:

  • Osteoclast Inhibition : Studies have demonstrated that certain derivatives effectively prevent bone loss in ovariectomized mice without affecting bone formation by osteoblasts. This indicates a selective action on osteoclasts, making these compounds potential candidates for osteoporosis treatment .

Case Studies

  • In Vivo Studies : A study involving the administration of a diazaspiro derivative (E197) showed a significant reduction in osteoclast activity while maintaining normal osteoblast function in mouse models .
  • In Vitro Assays : Compounds were tested on human osteoclasts to assess their inhibitory effects on bone resorption. Results indicated that specific derivatives could reduce resorption activity significantly compared to control groups .

Comparative Analysis with Similar Compounds

The unique structural attributes of 1,7-Diazaspiro[4.4]nonane allow it to interact differently with biological targets compared to other compounds.

Compound Name Structural Features Biological Activity
1,7-Diazaspiro[4.4]nonaneBasic spirocyclic structureModerate inhibition of osteoclast activity
2,7-Diazaspiro[3.5]nonaneDifferent spirocyclic coreVaries in activity; less effective than the former
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylateContains tert-butyl protecting groupDifferent chemical properties; lower bioactivity

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics due to its moderate molecular weight and lipophilicity. However, detailed studies are required to fully understand its metabolic pathways and excretion routes.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

2-[(5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid

InChI

InChI=1S/C24H24N2O5/c27-21(28)14-25-13-11-24(22(25)29)10-5-12-26(24)23(30)31-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20H,5,10-15H2,(H,27,28)/t24-/m0/s1

InChI Key

UOZLMUGLEWVIBH-DEOSSOPVSA-N

Isomeric SMILES

C1C[C@@]2(CCN(C2=O)CC(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC2(CCN(C2=O)CC(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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